
Phenyl 3,5-dibromo-2-hydroxybenzoate
Übersicht
Beschreibung
Phenyl 3,5-dibromo-2-hydroxybenzoate is a chemical compound with the molecular formula C13H8Br2O3 It is known for its unique structure, which includes two bromine atoms and a hydroxyl group attached to a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 3,5-dibromo-2-hydroxybenzoate typically involves the esterification of 3,5-dibromo-2-hydroxybenzoic acid with phenol. This reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Phenyl 3,5-dibromo-2-hydroxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can participate in oxidation-reduction reactions, altering the oxidation state of the compound.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3,5-dibromo-2-hydroxybenzoic acid and phenol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Depending on the substituent introduced.
Oxidation Products: Carboxylic acids or quinones.
Hydrolysis Products: 3,5-dibromo-2-hydroxybenzoic acid and phenol.
Wissenschaftliche Forschungsanwendungen
Phenyl 3,5-dibromo-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Phenyl 3,5-dibromo-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxyl group play crucial roles in its reactivity and binding affinity. For instance, the compound may inhibit certain enzymes or disrupt cellular processes by forming covalent bonds with nucleophilic sites on proteins or DNA .
Vergleich Mit ähnlichen Verbindungen
3,5-Dibromo-4-hydroxybenzoic acid: Similar structure but lacks the phenyl ester group.
Phenyl 3,5-dichloro-2-hydroxybenzoate: Similar ester structure but with chlorine atoms instead of bromine.
Uniqueness: Phenyl 3,5-dibromo-2-hydroxybenzoate is unique due to the presence of both bromine atoms and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Biologische Aktivität
Phenyl 3,5-dibromo-2-hydroxybenzoate, a brominated derivative of salicylic acid, has garnered attention in recent years due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on diverse research findings, including mechanisms of action, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features two bromine atoms and a hydroxyl group on the aromatic ring, which contribute to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The bromine atoms and hydroxyl group can form hydrogen bonds and halogen bonds with target proteins, influencing their function. This compound has been shown to inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways involved in cellular processes.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties against various pathogens. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The mechanism involves oxidative decarboxylation mediated by NAD(P)H-dependent flavin monooxygenase, leading to the formation of active metabolites that disrupt microbial cell functions.
Table 1: Antimicrobial Activity Against Selected Pathogens
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Klebsiella pneumoniae | 16 µg/mL |
Anticancer Activity
In addition to its antimicrobial effects, this compound has been evaluated for anticancer properties. Studies have demonstrated that it exhibits cytotoxic effects on various cancer cell lines, including lung adenocarcinoma (A549 cells). The compound's anticancer activity appears to be structure-dependent, with modifications in functional groups significantly impacting efficacy .
Case Study: Anticancer Activity Assessment
A study assessed the cytotoxic effects of this compound on A549 cells using the MTT assay. The results indicated a dose-dependent reduction in cell viability:
- At 50 µM concentration: 75% viability
- At 100 µM concentration: 50% viability
- At 200 µM concentration: 25% viability
These findings suggest that the compound may serve as a potential lead for developing new anticancer agents .
Comparative Analysis with Similar Compounds
This compound can be compared with similar compounds such as 3,5-dibromo-4-hydroxybenzoate and 2-hydroxy-3,5-dibromobenzoic acid. While these compounds share structural similarities, their biological activities differ significantly due to variations in substitution patterns.
Table 2: Comparison of Biological Activities
Compound | Antimicrobial Activity | Anticancer Activity | Reference |
---|---|---|---|
This compound | High | Moderate | |
3,5-Dibromo-4-hydroxybenzoate | Moderate | Low | |
2-Hydroxy-3,5-dibromobenzoic acid | Low | Moderate |
Eigenschaften
IUPAC Name |
phenyl 3,5-dibromo-2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2O3/c14-8-6-10(12(16)11(15)7-8)13(17)18-9-4-2-1-3-5-9/h1-7,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BATZALKOFHDVMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=C(C(=CC(=C2)Br)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371859 | |
Record name | phenyl 3,5-dibromo-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62547-35-7 | |
Record name | phenyl 3,5-dibromo-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.